molecular formula C4F6O B14403716 Bis(trifluoromethyl)oxirene CAS No. 84802-91-5

Bis(trifluoromethyl)oxirene

Cat. No.: B14403716
CAS No.: 84802-91-5
M. Wt: 178.03 g/mol
InChI Key: HIHAJPGYZFEJIA-UHFFFAOYSA-N
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Description

Bis(trifluoromethyl)oxirene is a highly strained, anti-aromatic organic compound characterized by the presence of two trifluoromethyl groups attached to an oxirene ring. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(trifluoromethyl)oxirene can be synthesized through the isomerization of ketene in low-temperature methanol-acetaldehyde matrices. This process involves the resonant energy transfer of the internal energy of oxirene to the vibrational modes of methanol . Another method involves the use of bis(trifluoromethyl)peroxide as a trifluoromethoxylating reagent under mild conditions employing either visible light photoredox or TEMPO catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s high reactivity and instability. The synthesis typically requires controlled laboratory conditions to ensure the safe handling and isolation of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethyl)oxirene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.

    Reduction: Reduction reactions involving this compound are less common due to its high reactivity.

    Substitution: The compound can participate in substitution reactions, particularly involving nucleophilic reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include visible light photoredox catalysts, TEMPO, and other nucleophilic agents . The reactions typically occur under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, trifluoromethoxylated arenes can be produced using bis(trifluoromethyl)peroxide as a reagent .

Scientific Research Applications

Bis(trifluoromethyl)oxirene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(trifluoromethyl)oxirene involves its high reactivity and ability to participate in various chemical reactions. The compound’s molecular targets and pathways are primarily related to its interaction with nucleophilic and electrophilic reagents, leading to the formation of stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its highly strained oxirene ring and the presence of two trifluoromethyl groups. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound in advanced organic synthesis and research .

Properties

CAS No.

84802-91-5

Molecular Formula

C4F6O

Molecular Weight

178.03 g/mol

IUPAC Name

2,3-bis(trifluoromethyl)oxirene

InChI

InChI=1S/C4F6O/c5-3(6,7)1-2(11-1)4(8,9)10

InChI Key

HIHAJPGYZFEJIA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(O1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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